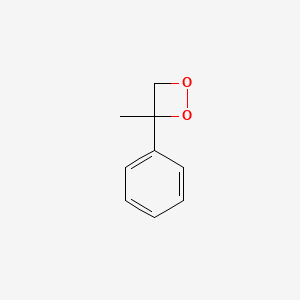
3-Methyl-3-phenyl-1,2-dioxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-phenyl-1,2-dioxetane is a member of the dioxetane family, which are four-membered cyclic peroxides These compounds are known for their chemiluminescent properties, meaning they emit light when they undergo chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenyl-1,2-dioxetane typically involves the reaction of a suitable precursor with singlet oxygen. One common method is the photooxygenation of 3-methyl-3-phenylbut-1-ene. This reaction is carried out in the presence of a photosensitizer, such as methylene blue, under an oxygen atmosphere. The reaction conditions usually involve low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the principles of its synthesis can be adapted for industrial purposes. The key challenges in industrial production include the stabilization of the dioxetane and the control of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-phenyl-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This compound is known to decompose thermally, leading to the formation of carbonyl compounds and the release of light (chemiluminescence).
Oxidation: It can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of substituted dioxetanes.
Common Reagents and Conditions
Thermal Decomposition: Typically occurs at elevated temperatures.
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Various electrophiles can be used for substitution reactions on the phenyl ring.
Major Products Formed
Thermal Decomposition: Produces carbonyl compounds such as acetophenone and formaldehyde.
Oxidation: Can produce a range of oxidized products depending on the specific conditions.
Substitution: Leads to substituted dioxetanes with different functional groups on the phenyl ring.
Applications De Recherche Scientifique
3-Methyl-3-phenyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various chemical assays.
Biology: Employed in bioluminescent assays to detect the presence of specific enzymes or other biological molecules.
Industry: Used in the development of sensitive detection methods for various analytes in environmental and food safety testing.
Mécanisme D'action
The chemiluminescent properties of 3-Methyl-3-phenyl-1,2-dioxetane are due to its ability to decompose and release energy in the form of light. The decomposition typically involves the cleavage of the peroxide bond, leading to the formation of excited-state carbonyl compounds. These excited-state molecules then release energy as light when they return to their ground state. The specific molecular targets and pathways involved depend on the context in which the dioxetane is used, such as the presence of specific enzymes in biological assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1,2-dioxetane: Another member of the dioxetane family with similar chemiluminescent properties.
3-Phenyl-1,2-dioxetane: Lacks the methyl group but shares the phenyl group, leading to similar chemical behavior.
Adamantylideneadamantyl-1,2-dioxetane: Known for its stability and use in chemiluminescent assays.
Uniqueness
3-Methyl-3-phenyl-1,2-dioxetane is unique due to the presence of both a methyl and a phenyl group, which influence its chemical reactivity and stability. The combination of these groups makes it particularly useful in specific chemiluminescent applications where both stability and reactivity are required.
Propriétés
Numéro CAS |
35322-45-3 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-methyl-3-phenyldioxetane |
InChI |
InChI=1S/C9H10O2/c1-9(7-10-11-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
QTBHNNGDZFDLPW-UHFFFAOYSA-N |
SMILES canonique |
CC1(COO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
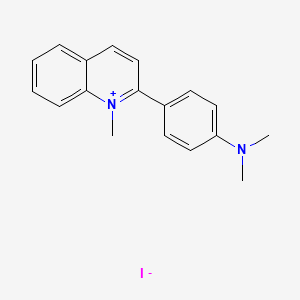
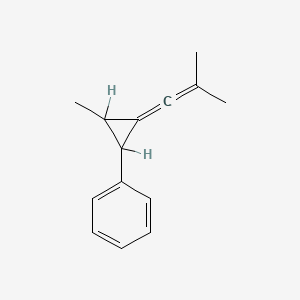
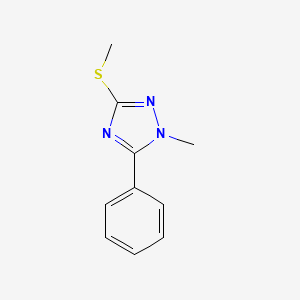

![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
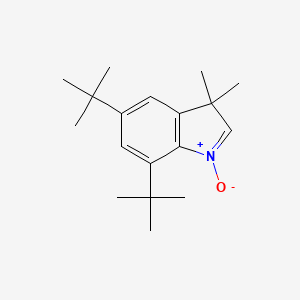
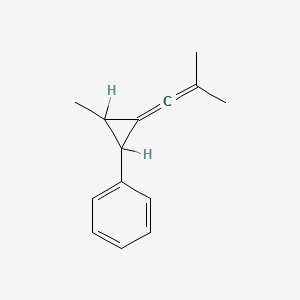
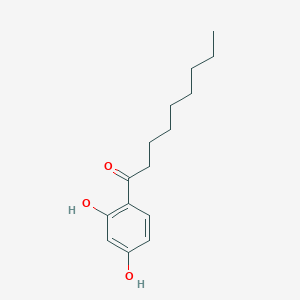
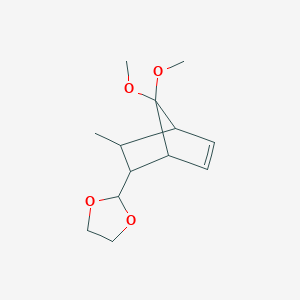

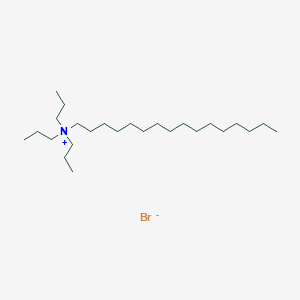
![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
